Tenelina

Descripción general

Descripción

La tenelina es un pigmento amarillo producido por el hongo entomopatógeno Beauveria bassiana . Pertenece a la clase de alcaloides de 2-piridona y ha sido identificada por su función como quelante de hierro, que ayuda a prevenir la toxicidad de las especies reactivas de oxígeno generadas por el hierro

Aplicaciones Científicas De Investigación

Iron Chelation

One of the significant applications of tenellin is its role as an iron chelator . Research indicates that tenellin can form complexes with iron, which is crucial for the survival of fungi in iron-replete environments. This property helps mitigate oxidative stress caused by excess iron, thereby enhancing the fungus's ability to thrive in competitive niches.

- Mechanism : Tenellin binds iron to form a stable complex, which prevents the generation of reactive oxygen species (ROS) that can be toxic to cells. Studies have shown that ferricrocin-deficient mutants of Beauveria bassiana exhibit increased production of tenellin and iron-tenellin complexes under iron-rich conditions, suggesting a survival strategy during oxidative stress .

Antimicrobial Properties

Tenellin has demonstrated significant antimicrobial activity , particularly against pathogenic bacteria. Recent studies have evaluated various derivatives of tenellin for their effectiveness against biofilm formation and cytotoxicity.

- Case Study : A study on Beauveria neobassiana reported the isolation of several tenellin derivatives, including pretenellin C and prototenellin D. Among these, prototenellin D exhibited notable antibiofilm activity against Staphylococcus aureus, while tenellin itself showed potent cytotoxic effects across multiple cell lines .

| Compound | Activity Type | Notable Effect |

|---|---|---|

| Tenellin | Cytotoxic | Effective against various cell lines |

| Prototenellin D | Antibiofilm | Strong inhibition of biofilm formation |

Biocontrol Applications

Tenellin's role in biocontrol is particularly relevant in agricultural contexts where it can be used to manage pest populations. The entomopathogenic properties of Beauveria bassiana, coupled with tenellin's toxic effects on insect hosts, make it a candidate for biological pest control.

- Mechanism : The fungus employs both toxin production (including tenellin) and propagation to infect and kill insect pests. This dual mechanism enhances its effectiveness as a biocontrol agent .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of tenellin and its derivatives is crucial for optimizing its applications. Preliminary studies have begun to elucidate these relationships, indicating that modifications to the chemical structure can significantly influence biological activity.

Mecanismo De Acción

La tenelina ejerce sus efectos principalmente a través de la quelación del hierro. Al unirse a los iones hierro, la this compound forma un complejo estable que previene la generación de especies reactivas de oxígeno a través de la reacción de Fenton . Este mecanismo ayuda a proteger al hongo productor del estrés oxidativo y mejora su supervivencia en condiciones de abundancia o deficiencia de hierro . Los objetivos moleculares de la this compound incluyen iones hierro y componentes celulares involucrados en el metabolismo del hierro .

Análisis Bioquímico

Biochemical Properties

Tenellin plays a significant role in biochemical reactions, particularly in the context of its production by Beauveria bassiana. It interacts with several enzymes and proteins during its biosynthesis. The key enzyme involved in the production of tenellin is the highly-reducing polyketide synthase (hr-PKS), which catalyzes the formation of the polyketide backbone . Additionally, tenellin interacts with other biomolecules such as acyl-CoA and malonyl-CoA, which serve as substrates for the hr-PKS enzyme . These interactions are crucial for the proper assembly and modification of the tenellin molecule.

Cellular Effects

Tenellin exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, tenellin has demonstrated potent cytotoxic activity against several cell lines, indicating its potential to disrupt cellular processes and induce cell death . Additionally, tenellin’s impact on cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of tenellin involves its interactions with biomolecules at the molecular level. Tenellin exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For example, tenellin has been found to inhibit the formation of biofilms by Staphylococcus aureus, suggesting its role in disrupting bacterial communication and adhesion . Furthermore, tenellin’s cytotoxic effects are likely mediated by its ability to interfere with critical cellular processes, such as DNA replication and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tenellin can change over time. Studies have shown that tenellin’s stability and degradation can influence its long-term effects on cellular function. For instance, tenellin’s cytotoxic activity may decrease over time due to degradation or metabolic inactivation . Additionally, the stability of tenellin in different experimental conditions can impact its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of tenellin vary with different dosages in animal models. At lower doses, tenellin may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, tenellin can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of tenellin is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

Tenellin is involved in various metabolic pathways, including its biosynthesis and degradation. The production of tenellin involves the hr-PKS enzyme, which catalyzes the formation of the polyketide backbone . Additionally, tenellin interacts with cofactors such as NADPH during its biosynthesis, which are essential for the reduction and modification of the polyketide structure . The metabolic pathways of tenellin also include its degradation and inactivation, which can influence its biological activity and stability.

Transport and Distribution

Tenellin is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of tenellin in different cellular compartments. For example, tenellin may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding the transport and distribution of tenellin is important for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of tenellin plays a crucial role in its activity and function. Tenellin may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, tenellin’s localization in the nucleus may enable it to interact with DNA and influence gene expression . Additionally, tenellin’s presence in the cytoplasm can allow it to interact with cytoplasmic proteins and enzymes, further modulating cellular processes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tenelina se puede sintetizar mediante la fermentación de Beauveria bassiana en un medio líquido . El proceso implica el uso de cromatografía líquida de alto rendimiento preparativa (HPLC) para la purificación, lo que da como resultado el aislamiento de la this compound y sus derivados . Las condiciones de fermentación, incluida la composición del medio y los factores ambientales, juegan un papel crucial en el rendimiento y la pureza de la this compound.

Métodos de Producción Industrial: La producción industrial de this compound implica procesos de fermentación a gran escala. El hongo se cultiva en biorreactores en condiciones controladas para optimizar la producción de this compound. El caldo de fermentación se somete luego a procesos de extracción y purificación, como la HPLC, para aislar la this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La tenelina experimenta varias reacciones químicas, incluida la quelación, la oxidación y la formación de complejos. Una de las reacciones notables es la formación de un complejo hierro-tenelina, donde la this compound se une a los iones hierro en una proporción de 3:1 .

Reactivos y Condiciones Comunes: La formación del complejo hierro-tenelina suele implicar el uso de sales de hierro, como el cloruro férrico, en condiciones controladas . La reacción se ve facilitada por la presencia de this compound e iones hierro en el medio.

Principales Productos Formados: El producto principal formado a partir de la reacción de la this compound con el hierro es el complejo hierro-tenelina. Este complejo juega un papel importante en la protección del hongo contra el estrés oxidativo mediado por el hierro .

Comparación Con Compuestos Similares

La tenelina es parte de la familia de los alcaloides de 2-piridona, que incluye compuestos como la bassianina y la leporina A .

Compuestos Similares:

Bassianina: Similar a la this compound, la bassianina es un pigmento amarillo producido por especies de Beauveria.

Leporina A: Otro compuesto de 2-piridona, la leporina A, es conocida por su toxicidad para las plagas de insectos lepidópteros.

Singularidad de la this compound: La capacidad única de la this compound para formar un complejo de hierro estable y su papel en la homeostasis del hierro la diferencian de otros compuestos similares. Su doble función como pigmento y molécula bioactiva con propiedades citotóxicas y antimicrobianas destaca aún más su versatilidad y potencial para diversas aplicaciones .

Actividad Biológica

Tenellin, a compound derived from the entomopathogenic fungus Beauveria neobassiana, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article delves into the biological activity of tenellin, highlighting its potential applications in medicine and agriculture.

Chemical Structure and Properties

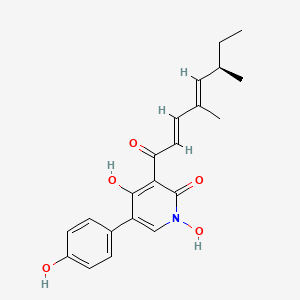

Tenellin is characterized by its unique chemical structure, which can be elucidated through various spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Its molecular formula is , and it typically appears as a yellow solid powder with notable UV absorption maxima at 344 nm and 221 nm .

Antimicrobial Activity

Tenellin exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values have been determined for several bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Tenellin | 6.25 | Staphylococcus aureus |

| Tenellin | 3.13 | Curvularia lunata |

| Tenellin | 16.6 | Bacillus subtilis |

These findings suggest that tenellin is particularly effective against gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Cytotoxic Activity

In addition to its antimicrobial effects, tenellin demonstrates potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tenellin | 0.79 | A-549 (lung cancer) |

| Tenellin | 2.0 | MCF-7 (breast cancer) |

These results position tenellin as a promising scaffold for further drug development aimed at targeting resistant cancer cells .

The biological activity of tenellin is attributed to several mechanisms:

- Antibiofilm Activity : Tenellin has been shown to inhibit biofilm formation, particularly in Staphylococcus aureus, which is crucial in preventing chronic infections associated with biofilms .

- Iron Chelation : It acts as an iron chelator, reducing oxidative stress by preventing the generation of reactive oxygen species (ROS), which can damage cellular components .

- Structure-Activity Relationships (SAR) : Preliminary SAR studies indicate that modifications in the chemical structure of tenellin derivatives can enhance or diminish its biological activities, providing a pathway for the design of more effective compounds .

Case Studies

Recent studies have focused on the isolation and characterization of tenellin derivatives from Beauveria neobassiana. For instance, prototenellin D exhibited superior antibiofilm activity compared to other derivatives, while tenellin itself showed remarkable cytotoxicity against multiple cancer cell lines. These studies underscore the potential of tenellin and its derivatives in pharmaceutical applications and highlight the need for further research into their mechanisms of action and therapeutic efficacy .

Propiedades

IUPAC Name |

3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELFBSBOFKWHSL-UCFWAISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-15-7 | |

| Record name | Tenellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.